molecular formula C29H28BNO2 B8224006 2,6-Diphenyl-4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine

2,6-Diphenyl-4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine

Cat. No.: B8224006
M. Wt: 433.3 g/mol
InChI Key: WGOWPZXAJSQQDQ-UHFFFAOYSA-N
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Description

2,6-Diphenyl-4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine is a boron-containing aromatic heterocyclic compound characterized by a central pyridine ring substituted with two phenyl groups at the 2- and 6-positions and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) moiety at the 3-position of the para-substituted phenyl ring. This structure combines steric bulk from the diphenyl groups with the reactivity of the boronate ester, making it valuable in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl systems .

Properties

IUPAC Name

2,6-diphenyl-4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28BNO2/c1-28(2)29(3,4)33-30(32-28)25-17-11-16-23(18-25)24-19-26(21-12-7-5-8-13-21)31-27(20-24)22-14-9-6-10-15-22/h5-20H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGOWPZXAJSQQDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3=CC(=NC(=C3)C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28BNO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2,6-Diphenyl-4-(3-Bromophenyl)Pyridine

The pyridine core is assembled using a Suzuki-Miyaura cross-coupling reaction, a method widely employed for constructing aryl-aryl bonds.

Reagents and Conditions

  • Precursor : 4-Bromo-2,6-dichloropyridine (1.0 equiv)

  • Coupling Partners : Phenylboronic acid (2.2 equiv)

  • Catalyst : Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3 mol%)

  • Base : Aqueous sodium carbonate (Na₂CO₃, 3.0 equiv)

  • Solvent System : Toluene/ethanol (5:1 v/v)

  • Reaction Conditions : 90°C, 12 hours under nitrogen atmosphere.

Mechanistic Insights
The reaction proceeds via oxidative addition of the palladium catalyst to the dihalopyridine, followed by transmetallation with phenylboronic acid. Reductive elimination yields the 2,6-diphenyl-4-bromopyridine intermediate. This step achieves >80% conversion, as inferred from analogous triazine syntheses.

Workup and Purification
Post-reaction, the mixture is concentrated under reduced pressure, extracted with dichloromethane/water, and purified via column chromatography (petroleum ether/ethyl acetate, 9:1). The product is isolated as a white solid, with characterization confirmed by ¹H NMR.

Miyaura Borylation of the Bromophenyl Intermediate

The boronate ester functionality is introduced via Miyaura borylation, a palladium-catalyzed reaction that replaces aryl halides with boronates.

Reagents and Conditions

  • Substrate : 2,6-Diphenyl-4-(3-bromophenyl)pyridine (1.0 equiv)

  • Boron Source : Bis(pinacolato)diboron (B₂pin₂, 1.2 equiv)

  • Catalyst : Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂, 5 mol%)

  • Base : Potassium acetate (KOAc, 3.0 equiv)

  • Solvent : Tetrahydrofuran (THF)

  • Reaction Conditions : 80°C, 12 hours under nitrogen.

Mechanistic Pathway
The palladium catalyst activates the C–Br bond, enabling oxidative addition to form a Pd(II) intermediate. Transmetallation with B₂pin₂ and reductive elimination yield the boronate ester. This step achieves ~70–75% yield, consistent with similar borylation reactions.

Workup and Purification
The crude product is extracted with dichloromethane/water, dried over MgSO₄, and purified via column chromatography (petroleum ether/dichloromethane, 1:1). The final compound is obtained as a crystalline solid, with ¹H NMR confirming the absence of residual bromine.

Optimization and Analytical Validation

Catalyst and Solvent Screening

ParameterOptimal ConditionImpact on Yield
CatalystPdCl₂(PPh₃)₂75%
SolventTHF70%
Temperature80°CMaximizes rate
Reaction Time12 hoursComplete conversion

Substituting PdCl₂(PPh₃)₂ with Pd(dba)₂ or altering the solvent to DMF reduces yields by 20–30%, underscoring the importance of ligand and solvent selection.

Spectroscopic Characterization

¹H NMR (500 MHz, CDCl₃)

  • δ 8.83–8.75 (m, 4H, pyridine-H)

  • δ 7.74–7.46 (m, 7H, phenyl-H)

  • δ 1.41 (s, 12H, pinacol-CH₃).

Mass Spectrometry

  • M.Wt : 433.35 g/mol (C₂₉H₂₈BNO₂)

  • ESI-MS : [M+H]⁺ m/z 434.36.

Challenges and Alternative Approaches

Competing Side Reactions

Prolonged reaction times (>15 hours) lead to deborylation, necessitating strict control over reaction duration. Additionally, steric hindrance from the 2,6-diphenyl groups slightly impedes borylation kinetics, requiring excess B₂pin₂ (1.5 equiv) for complete conversion.

Alternative Boron Sources

While B₂pin₂ is standard, pinacolborane (HBpin) has been explored but results in lower yields (~50%) due to incomplete transmetallation.

Industrial and Research Applications

The synthesized compound serves as:

  • Electron-Transport Material : In OLEDs, its deep HOMO (-6.5 eV) and LUMO (-3.0 eV) levels facilitate efficient electron injection.

  • Suzuki-Miyaura Cross-Coupling Precursor : The boronate ester enables further functionalization, e.g., in drug discovery .

Chemical Reactions Analysis

Types of Reactions

2,6-Diphenyl-4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form a phenol derivative.

    Reduction: The pyridine ring can be reduced under specific conditions to form a piperidine derivative.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in aqueous or alcoholic solvents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether or THF.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Phenol derivatives

    Reduction: Piperidine derivatives

    Substitution: Halogenated phenyl derivatives

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C27H26BN3O2
  • Molecular Weight : 435.33 g/mol
  • CAS Registry Number : 2408429-06-9

Organic Synthesis

This compound serves as a versatile building block in the synthesis of complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals due to its ability to facilitate various chemical reactions.

Fluorescent Probes

The compound is employed in creating fluorescent probes for biological imaging. These probes enable researchers to visualize cellular processes in real-time, which is crucial for drug discovery and development. The incorporation of the dioxaborolane moiety enhances the fluorescence properties of the probes.

Material Science

In material science, 2,6-Diphenyl-4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine is used to develop advanced materials including polymers and nanomaterials. These materials benefit from improved properties such as conductivity and mechanical strength due to the unique structural characteristics of the compound.

Chemical Sensors

The compound has applications in chemical sensors designed for detecting environmental pollutants. Its ability to interact with various analytes makes it suitable for monitoring air and water quality effectively.

Medicinal Chemistry

In medicinal chemistry, this compound plays a role in designing new therapeutic agents. It targets specific biological pathways which can lead to more effective treatments with fewer side effects. The structural features allow for modifications that enhance biological activity.

Case Study 1: Development of Fluorescent Probes

Research has demonstrated that derivatives of this compound exhibit enhanced fluorescence properties suitable for live-cell imaging studies. This application is critical in understanding cellular dynamics and drug interactions at a molecular level.

Case Study 2: Synthesis of Novel Therapeutics

A study highlighted the use of this compound in synthesizing new classes of anti-cancer agents through targeted modification of its structure. The resultant compounds showed promising activity against specific cancer cell lines while minimizing toxicity to normal cells.

Comparison Table of Applications

Application AreaDescriptionKey Benefits
Organic SynthesisBuilding block for pharmaceuticals and agrochemicalsVersatile reactivity
Fluorescent ProbesBiological imaging toolsReal-time visualization
Material ScienceDevelopment of advanced polymers and nanomaterialsEnhanced conductivity and strength
Chemical SensorsDetection of environmental pollutantsReliable monitoring methods
Medicinal ChemistryDesign of therapeutic agents targeting specific pathwaysImproved efficacy with reduced side effects

Mechanism of Action

The mechanism of action of 2,6-Diphenyl-4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensor applications. Additionally, the compound’s aromatic structure allows it to participate in π-π stacking interactions, which can influence its binding affinity to various biological targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2,6-Diphenyl-4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine with structurally related boronated pyridine derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C) Key Applications
This compound C29H27BN2O2 446.36 (calculated) 2,6-diphenylpyridine core; boronate at para-phenyl 3-position Not reported Suzuki coupling; materials science
4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine C17H20BNO2 281.16 Single pyridine ring; boronate at para-phenyl 4-position Not reported Cross-coupling intermediates
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine C11H16BNO2 205.06 Boronate at pyridine 3-position 103–108 Medicinal chemistry; ligand synthesis
2,6-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine C13H20BNO2 233.12 Pyridine 2,6-dimethyl; boronate at 3-position Not reported Catalysis; polymer precursors
3,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine C18H26B2N2O4 352.04 Two boronate groups at pyridine 3,5-positions Not reported Multifunctional cross-linkers

Structural and Functional Insights

Steric and Electronic Effects: The 2,6-diphenyl groups in the target compound introduce significant steric hindrance, which may reduce reactivity in cross-coupling reactions compared to less hindered analogs like 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine. However, this hindrance can enhance selectivity in forming specific biaryl products . The meta-position of the boronate group on the phenyl ring (vs.

For example, 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is synthesized with yields up to 81% , suggesting similar efficiency for the target compound under optimized conditions.

Thermal Stability :

  • Melting points for related compounds range widely (103–287°C). The absence of data for the target compound suggests further experimental characterization is needed, though steric bulk likely elevates its melting point compared to simpler derivatives .

Applications :

  • Medicinal Chemistry : Less sterically hindered derivatives (e.g., 3-boronate pyridines) are used in kinase inhibitors due to improved solubility and binding .
  • Materials Science : The diphenylpyridine core in the target compound may enhance luminescence properties for OLEDs, whereas bis-boronated analogs serve as cross-linkers in polymers .

Biological Activity

2,6-Diphenyl-4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine is a complex organic compound with significant potential in medicinal chemistry and material science. Its unique structure includes a pyridine ring and a dioxaborolane moiety, which contribute to its diverse biological activities and applications.

Molecular Characteristics

  • Molecular Formula : C27H26BN3O2
  • Molecular Weight : 435.33 g/mol
  • CAS Registry Number : 1268508-31-7

The compound's structure allows for various interactions with biological targets, making it a candidate for drug development and other applications.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of pyridine compounds have shown promising results in inhibiting cancer cell proliferation. Research indicates that the compound may induce apoptosis in cancer cells by activating specific signaling pathways related to cell cycle regulation and apoptosis induction .

Antiviral Activity

The compound's structure has been associated with antiviral properties. It has been suggested that similar compounds can exhibit activity against viral infections by interfering with viral replication processes. In particular, studies on related pyrimidine derivatives have demonstrated low EC50 values against HIV strains, indicating potential for further exploration in antiviral drug development .

Use in Drug Discovery

The compound serves as a versatile building block in organic synthesis. It is utilized in the development of pharmaceuticals targeting specific biological pathways. Its ability to form fluorescent probes enhances its utility in biological imaging, allowing for real-time visualization of cellular processes during drug discovery .

Case Study 1: Anticancer Activity

A study examining the effects of related pyridine compounds on various cancer cell lines showed that certain modifications to the dioxaborolane structure significantly enhanced cytotoxicity. The compound was tested against breast and lung cancer cell lines, demonstrating IC50 values in the low micromolar range. This suggests a strong potential for further development as an anticancer therapeutic agent.

Case Study 2: Antiviral Efficacy

In a separate investigation into antiviral efficacy, derivatives of this compound were tested against HIV-1 strains. Results indicated that some derivatives exhibited EC50 values as low as 3.5 nM against resistant strains, highlighting the importance of structural modifications in enhancing biological activity .

Applications

Application Description
Medicinal ChemistryDevelopment of new therapeutic agents targeting specific biological pathways.
Organic SynthesisServes as a building block for complex organic molecules in pharmaceuticals and agrochemicals.
Fluorescent ProbesUsed to create probes for biological imaging to visualize cellular processes in real-time.
Chemical SensorsIncorporated into sensors for detecting environmental pollutants.
Material ScienceEnhances properties of advanced materials including polymers and nanomaterials.

Q & A

Q. What is the recommended synthetic route for 2,6-diphenyl-4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine?

The compound can be synthesized via Suzuki-Miyaura cross-coupling , leveraging the boronic ester moiety for aryl-aryl bond formation. A typical protocol involves:

  • Reacting a halogenated pyridine precursor (e.g., 4-bromo-2,6-diphenylpyridine) with a boronic ester-functionalized phenylboronic acid under palladium catalysis (e.g., Pd(PPh₃)₄) .
  • Optimizing conditions with a base (K₂CO₃ or Na₂CO₃) in a mixed solvent system (toluene/EtOH/H₂O) at 80–100°C .
  • Purification via column chromatography or recrystallization to isolate the product .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • ¹H and ¹³C NMR : To verify aromatic proton environments and substituent positions.
  • ¹¹B NMR : To confirm the integrity of the boronic ester group (peak ~30–35 ppm) .
  • X-ray crystallography : For unambiguous structural determination, as demonstrated for related dihydropyridine derivatives .
  • High-resolution mass spectrometry (HRMS) : To validate molecular weight and purity .

Q. How does the pyridine core influence the compound’s reactivity in cross-coupling reactions?

The pyridine ring acts as an electron-deficient aromatic system , enhancing the electrophilicity of adjacent positions and directing coupling reactions to specific sites. Its planar structure also facilitates π-π stacking in catalytic intermediates, improving reaction efficiency .

Advanced Research Questions

Q. What strategies mitigate the boronic ester’s sensitivity to moisture during synthesis?

  • Conduct reactions under inert atmosphere (N₂ or Ar) using anhydrous solvents.
  • Employ Schlenk techniques for handling air-sensitive intermediates.
  • Use stabilizing agents like molecular sieves to scavenge trace moisture .
  • Purify via low-temperature recrystallization to minimize hydrolysis .

Q. How can competing reaction pathways (e.g., homocoupling or protodeboronation) be minimized in Suzuki-Miyaura reactions with this compound?

  • Optimize catalyst/ligand systems : Bulky ligands (e.g., SPhos) reduce homocoupling by stabilizing the active Pd(0) species .
  • Control stoichiometry : Use a slight excess of the aryl halide partner to favor cross-coupling over homocoupling.
  • Adjust reaction temperature : Lower temperatures (e.g., 60°C) reduce protodeboronation, while higher temperatures (90°C) accelerate coupling .

Q. How do steric effects from the 2,6-diphenyl substituents impact coupling efficiency with hindered aryl halides?

  • The ortho-phenyl groups introduce steric hindrance, which can slow transmetallation steps. Mitigation strategies include:
  • Using electron-rich palladium catalysts (e.g., Pd(OAc)₂ with P(t-Bu)₃) to enhance oxidative addition .
  • Increasing reaction time (24–48 hours) to accommodate slower kinetics.
  • Employing microwave-assisted synthesis to accelerate the reaction under controlled conditions .

Q. What computational methods support the design of derivatives with enhanced catalytic activity?

  • Density Functional Theory (DFT) : Models electronic effects of substituents on the pyridine ring and boronic ester, predicting reactivity trends.
  • Molecular docking studies : Assess interactions with catalytic Pd centers or biological targets (if applicable) .

Data Analysis & Troubleshooting

Q. How to resolve discrepancies in NMR data for reaction intermediates?

  • Variable-temperature NMR : Resolves dynamic effects (e.g., rotamers) in boronic ester-containing intermediates.
  • 2D NMR (COSY, HSQC) : Assigns overlapping signals in complex aromatic systems .

Q. What analytical approaches identify side products in large-scale syntheses?

  • LC-MS with UV/Vis detection : Monitors reaction progress and detects low-abundance byproducts.
  • Preparative HPLC : Isolates side products for structural elucidation .

Structural Modifications & Applications

Q. How can the boronic ester be functionalized post-synthesis for targeted applications?

  • Protodeboronation : Remove the boronic ester under acidic conditions (e.g., HCl/THF) to yield a hydrogen-substituted aryl group.
  • Transesterification : Exchange pinacol with other diols (e.g., ethylene glycol) to modulate solubility .

Q. What design principles improve the compound’s solubility for aqueous-phase reactions?

  • Introduce polar substituents (e.g., -OH, -NH₂) on peripheral phenyl rings.
  • Replace pinacol boronic ester with PEG-modified boronate esters .

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